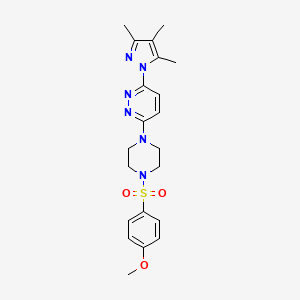

3-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O3S/c1-15-16(2)24-27(17(15)3)21-10-9-20(22-23-21)25-11-13-26(14-12-25)31(28,29)19-7-5-18(30-4)6-8-19/h5-10H,11-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHACMQWOAQITJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

Substitution reactions: Introduction of the piperazine and pyrazole moieties through nucleophilic substitution reactions.

Sulfonylation: The methoxyphenylsulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

Reduction: Reduction reactions could target the sulfonyl group or the pyridazine ring.

Substitution: Various substitution reactions can occur, especially on the aromatic rings and the piperazine moiety.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

Catalysis: The compound could serve as a ligand in transition metal catalysis.

Material Science: Potential use in the development of novel polymers or organic electronic materials.

Biology

Pharmacology: Investigation as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.

Medicine

Industry

Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities but exhibit critical differences in substituents, electronic properties, and inferred pharmacological profiles:

3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

| Feature | Target Compound | Analog | Impact of Differences |

|---|---|---|---|

| Sulfonyl substituent | 4-Methoxyphenyl | 2,4-Difluorophenyl | Fluorine atoms increase electronegativity and metabolic stability but reduce π-π stacking potential. |

| Pyrazole substitution | 3,4,5-Trimethyl | 3-Methyl | Reduced steric bulk in the analog may lower target selectivity. |

| Predicted solubility | Moderate (methoxy enhances hydrophilicity) | Lower (fluorine increases lipophilicity) | Analog may exhibit poorer aqueous solubility. |

Key Insight : The difluorophenyl analog prioritizes metabolic stability over target engagement, while the trimethylpyrazole in the target compound likely improves binding specificity.

N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine

| Feature | Target Compound | Analog | Impact of Differences |

|---|---|---|---|

| Core structure | Pyridazine with piperazine-sulfonyl | Pyridazine with aniline linkage | Absence of sulfonylpiperazine reduces hydrogen-bonding capacity and target versatility. |

| Pyrazole substitution | 3,4,5-Trimethyl | Unsubstituted pyrazole | Simplified structure in the analog diminishes steric and electronic effects. |

| Pharmacokinetics | Enhanced metabolic stability (methyl groups) | Likely rapid clearance (unsubstituted pyrazole) | Analog may require higher dosing frequency. |

3-(3-{1-[(4-Methanesulfonylphenyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methylpyridazine

| Feature | Target Compound | Analog | Impact of Differences |

|---|---|---|---|

| Sulfonyl group | Piperazine-linked 4-methoxyphenylsulfonyl | Benzyl-linked methanesulfonyl | Benzyl linkage in the analog restricts conformational flexibility. |

| Pyridazine substitution | 6-(3,4,5-Trimethylpyrazol-1-yl) | 6-Methyl | Methyl group offers minimal steric hindrance compared to trimethylpyrazole. |

| Electronic effects | Balanced electron-withdrawing/donating (methoxy) | Strong electron-withdrawing (sulfonyl) | Analog may exhibit higher reactivity or instability. |

Key Insight : The rigid benzyl-sulfonyl group in the analog could hinder binding to flexible enzyme active sites, whereas the target compound’s piperazine linker allows adaptive interactions.

Biological Activity

The compound 3-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of a piperazine ring, pyridazine ring, and a sulfonyl group, suggests multiple avenues for interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and data tables.

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may interact with specific enzymes, receptors, or molecular pathways that are critical in various physiological processes. The sulfonyl group enhances the compound's reactivity and potential for binding to biological targets.

Antimicrobial Activity

Research has shown that compounds similar to this one exhibit significant antimicrobial properties. For example, studies have indicated that piperazine derivatives can inhibit the growth of various bacterial strains. In particular:

- In vitro studies demonstrated that derivatives with a piperazine structure showed activity against Gram-positive and Gram-negative bacteria.

- Disc diffusion tests revealed that at concentrations of 1 mM, several piperazine derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli.

Anticancer Potential

Recent studies have highlighted the potential of similar compounds as anticancer agents:

- Cell line assays indicated that piperazine-based compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways.

- Kinase inhibition assays suggested that these compounds may act as inhibitors of specific kinases involved in cancer progression.

Case Studies

Several case studies have explored the biological activity of piperazine derivatives:

- Case Study 1 : A derivative similar to our compound was tested for its ability to inhibit tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls.

- Case Study 2 : A study evaluated the effects of a related compound on cell migration and invasion in metastatic cancer cells. The results indicated a marked decrease in migratory capacity, suggesting potential therapeutic applications in cancer metastasis prevention.

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Concentration Tested | Result |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 1 mM | Inhibition observed |

| Antimicrobial | Escherichia coli | 1 mM | Inhibition observed |

| Anticancer | Xenograft model | Varies | Significant tumor reduction |

| Cell Migration | Metastatic cancer cells | Varies | Decreased migration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.